Product packaging for 1-Propyl-4-methylpyridinium bromide(Cat. No.:CAS No. 70850-58-7)

1-Propyl-4-methylpyridinium bromide

Cat. No.: B6360519
CAS No.: 70850-58-7
M. Wt: 216.12 g/mol
InChI Key: PFHLTPKOPGZYEN-UHFFFAOYSA-M
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Description

1-Propyl-4-methylpyridinium bromide (CAS 70850-58-7 ) is a high-purity ionic liquid salt with a molecular formula of C9H14BrN and a molecular weight of 216.12 g/mol. It is characterized by a melting point of 78 °C and a density of 1.217 g/cm³ . This compound serves as a valuable precursor and reagent in advanced scientific research. Its primary research value lies in the field of analytical chemistry, where pyridinium-based structures are synthesized and utilized as derivatization tags to enhance the analysis of thiol-containing peptides by mass spectrometry . These tags significantly improve ionization efficiency, increase charge states in both MALDI-TOF and ESI mass spectrometry, and lead to nearly 100% derivatization yields, enabling highly sensitive identification of peptides in proteomic studies . Furthermore, the fixed positive charge of the pyridinium moiety makes derivatives of this compound class particularly useful for improving sensitivity in the detection of trace-level peptides, which is a common challenge in quantitative proteomics . As a specialized ionic liquid, it is also investigated for applications in battery technology . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14BrN B6360519 1-Propyl-4-methylpyridinium bromide CAS No. 70850-58-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-1-propylpyridin-1-ium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N.BrH/c1-3-6-10-7-4-9(2)5-8-10;/h4-5,7-8H,3,6H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFHLTPKOPGZYEN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+]1=CC=C(C=C1)C.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathway Elucidation

Optimized Synthesis Strategies for 1-Propyl-4-methylpyridinium Bromide

The primary route to synthesizing this compound is through the direct quaternization of 4-methylpyridine (B42270). This process involves the formation of a new carbon-nitrogen bond, converting the tertiary amine of the pyridine (B92270) ring into a quaternary ammonium (B1175870) salt.

The synthesis of this compound is typically achieved through the quaternization of 4-methylpyridine with an appropriate propylating agent, most commonly 1-bromopropane (B46711). This reaction, a classic example of the Menshutkin reaction, involves the nucleophilic attack of the nitrogen atom of the pyridine ring on the electrophilic carbon of the alkyl halide.

The mechanism is a bimolecular nucleophilic substitution (SN2) reaction. The nitrogen atom of 4-methylpyridine acts as the nucleophile, and the 1-bromopropane is the substrate. The reaction proceeds via a transition state where the N-C bond is forming concurrently with the C-Br bond breaking. Steric hindrance around the nitrogen atom and the alpha-carbon of the alkyl halide can significantly influence the reaction rate. rsc.org Kinetic studies on analogous systems, such as the quaternization of poly(4-vinyl pyridine) with various alkyl bromides, show that the reaction often exhibits retardation beyond what is predicted by simple second-order kinetics. rsc.org This deviation is explained by a "neighboring-group" model, where the reactivity of a pyridine unit is sterically hindered by the bulky alkyl groups on adjacent, already quaternized units. rsc.org

The yield and purity of the resulting this compound are highly dependent on the reaction conditions. Key parameters that can be optimized include temperature, solvent, molar ratio of reactants, and reaction time. researchgate.net

Generally, heating the reaction mixture is necessary to achieve a reasonable reaction rate. The choice of solvent is also critical; polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) are often used as they can solvate the transition state, accelerating the SN2 reaction. researchgate.net For instance, in the microwave-assisted quaternization of poly(4-vinylpyridine), using DMF or DMSO at 80°C resulted in over 80% quaternization in less than an hour. researchgate.net Increasing the concentration of the polymer and the molar ratio of the alkyl halide to the pyridine units also enhanced the reaction rate. researchgate.net For purification, the product is often isolated through crystallization or filtration upon completion of the reaction. Greener, solvent-free methods have also been developed for the synthesis of similar pyridinium (B92312) salts, offering advantages such as simpler setup, non-toxic conditions, and significantly reduced reaction times. nih.gov

Table 1: Influence of Reaction Parameters on Quaternization

Parameter Effect on Reaction Rationale
Temperature Increased temperature generally increases the reaction rate. Provides the necessary activation energy for the SN2 reaction.
Solvent Polar aprotic solvents (e.g., DMF, DMSO) accelerate the reaction. Stabilizes the charged transition state of the SN2 mechanism. researchgate.net
Molar Ratio An excess of the alkylating agent can drive the reaction to completion. Increases the probability of collision between reactants, favoring product formation. researchgate.net
Concentration Higher reactant concentrations can lead to faster reaction rates. Increases the frequency of molecular collisions. researchgate.net
Heating Method Microwave irradiation can drastically reduce reaction times. Efficiently and rapidly heats the reaction mixture, accelerating the rate. researchgate.net

Phase-transfer catalysis (PTC) is a powerful technique employed in the synthesis of pyridinium salts, particularly when the reactants are soluble in immiscible phases (e.g., an aqueous and an organic phase). nih.gov A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the reaction by transporting one of the reactants across the phase boundary. nih.govnih.gov

In the context of pyridinium salt synthesis, a PTC approach can be used for alkylation reactions. For example, the synthesis of 4-cyclo(propyl- and butyl)pyridinium salts was successfully achieved by alkylating 1-ethyl-4-methylpyridinium bromide with dihaloalkanes under phase-transfer conditions. researchgate.net The catalyst functions by exchanging its anion with the reacting anion in the aqueous phase, forming an ion pair that is soluble in the organic phase. This ion pair can then react with the organic-soluble substrate. The use of a catalyst accelerates the reaction, and its concentration can be optimized to maximize efficiency. researchgate.net This methodology avoids the need for harsh, anhydrous conditions or expensive polar aprotic solvents.

Derivatization Strategies for Functionalized Pyridinium Cations

The functionalization of the pyridinium cation allows for the tailoring of its chemical and physical properties for specific uses. Derivatization can occur by modifying the pyridine ring itself before quaternization or by altering the N-alkyl substituent.

Introducing reactive functional groups onto the pyridinium structure is a key strategy for creating task-specific ionic liquids and intermediates. For example, nitrile-functionalized pyridinium cations have been designed to improve the retention of palladium catalysts in cross-coupling reactions. acs.org The nitrile group acts as a coordinating moiety, helping to immobilize the catalyst within the ionic liquid phase and reduce leaching. acs.org

Another approach involves the synthesis of N-aminopyridinium salts. nih.gov These compounds can be prepared through the electrophilic amination of pyridine derivatives and serve as versatile precursors. The amino group can be further modified, or the entire N-amino group can direct subsequent functionalization reactions. nih.gov Similarly, pyridinium salts bearing a free tertiary amino group have been synthesized by using a proton as a temporary protecting group to achieve selective N-alkylation of the pyridine ring without affecting the other amino group. researchgate.net Furthermore, methods for the direct C-4 alkylation of the pyridine ring using a temporary blocking group have been developed, allowing for the introduction of functional handles prior to the quaternization step. nih.gov

The systematic synthesis of analogues (compounds with similar structures but different functional groups) and homologues (compounds from a series differing by a repeating unit, like a -CH₂- group) is crucial for understanding structure-property relationships. By making controlled modifications to the structure of this compound, researchers can correlate these changes with physical properties like melting point and solubility, as well as with chemical reactivity.

For instance, the synthesis of a series of 4-methyl-1-(phenoxyalkyl)pyridinium salts, which are analogues of the title compound, has been reported to study the effects of C-H···X⁻ interactions on their NMR spectra. nih.govresearchgate.net Studies on the quaternization of poly(4-vinyl pyridine) with a range of alkyl and arylalkyl bromides revealed a clear relationship between the steric bulk of the alkyl group and the kinetics of the reaction. rsc.org Similarly, the synthesis of zwitterionic pyridinium-triazole ligands demonstrated how positional isomerism and the introduction of flexible spacers can significantly influence crystal packing, supramolecular structure, and electronic properties. mdpi.com These studies provide valuable insights into how molecular topology can be engineered to tailor the properties of pyridinium-based functional materials. mdpi.com

Table 2: Structure-Property Correlation in Pyridinium Salt Analogues

Structural Modification Property Affected Example/Observation
Alkyl Chain Length (Homologues) Reaction Kinetics, Physical State Increasing the length of the N-alkyl group can decrease the quaternization reaction rate due to steric hindrance. rsc.org It also influences the melting point and viscosity.
Functional Group on N-substituent Catalyst Interaction, Solubility An N-butyronitrile substituent enhances palladium catalyst retention in ionic liquids. acs.org Introduction of a diol fragment can enhance water solubility. mdpi.com
Substitution on Pyridine Ring Supramolecular Structure, Electronic Properties Positional isomerism of substituents on the pyridine ring affects crystal packing and HOMO-LUMO energy gaps. mdpi.com
Counter-anion Physical and Chemical Properties The nature of the bromide anion influences crystal packing through C-H···Br hydrogen bonding. nih.govresearchgate.net Different anions can enhance or suppress catalytic activity. nih.gov

Advanced Spectroscopic and Structural Characterization Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a powerful tool for probing the molecular structure and environment of 1-Propyl-4-methylpyridinium bromide in solution.

The interaction between the 1-propyl-4-methylpyridinium cation and the bromide anion in solution can be investigated by observing changes in the nuclear magnetic resonance (NMR) chemical shifts. Chemical shift perturbation (CSP) analysis follows the changes in the chemical shifts of the cation upon interaction with the anion, which can provide insights into the nature and strength of these interactions. nih.gov The positively charged nitrogen atom in the pyridinium (B92312) ring influences the electron density across the molecule, and the proximity of the bromide anion can cause perturbations in the local magnetic fields around the protons and carbon atoms.

Specifically, the protons on the pyridinium ring and those on the alkyl chains (propyl and methyl groups) are sensitive to their electronic environment. Close association with the bromide anion can lead to noticeable changes in their chemical shifts compared to a theoretical non-interacting state. The magnitude of these perturbations can offer qualitative information about the degree of ion pairing and the specific sites of interaction on the cation. For instance, protons closer to the positively charged nitrogen atom are expected to show more significant shifts. The analysis of both ¹H and ¹³C NMR spectra is crucial, as ¹H shifts are largely influenced by through-space effects, while ¹³C shifts are more sensitive to through-bond effects. nih.gov The study of related pyridinium salts has shown that considering solvent effects in calculations provides more accurate results compared to gas-phase calculations. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data (Note: The following table is a representative example based on general principles and data for similar compounds. Actual experimental values may vary based on solvent and experimental conditions.)

Atom Position Representative ¹H Chemical Shift (ppm) Representative ¹³C Chemical Shift (ppm)
Pyridinium H-2, H-6 8.5 - 8.8 145 - 148
Pyridinium H-3, H-5 7.8 - 8.1 128 - 131
N-CH₂ (propyl) 4.5 - 4.8 60 - 63
CH₂ (propyl) 1.8 - 2.1 23 - 26
CH₃ (propyl) 0.9 - 1.2 10 - 13
4-CH₃ (ring) 2.4 - 2.7 21 - 24

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are invaluable for determining the three-dimensional structure and conformation of the 1-propyl-4-methylpyridinium cation in solution. These experiments detect through-space correlations between protons that are in close proximity, typically within 5 Å.

By analyzing the cross-peaks in a NOESY or ROESY spectrum, it is possible to establish the spatial relationships between the protons of the propyl group, the methyl group, and the pyridinium ring. This can reveal the preferred orientation of the propyl chain relative to the aromatic ring. For instance, correlations between the N-CH₂ protons of the propyl group and the H-2/H-6 protons of the pyridinium ring would confirm a specific rotational conformation. Similarly, observing correlations between the anion and specific protons on the cation can provide direct evidence of ion pairing and the average location of the anion relative to the cation in the solution state.

X-ray Crystallography for Solid-State Architecture Analysis

X-ray crystallography provides definitive information about the arrangement of atoms and molecules in the solid state, offering a precise picture of the crystal lattice and the non-covalent interactions that govern it.

In the crystalline state, the 1-propyl-4-methylpyridinium cations and bromide anions are organized in a specific, repeating three-dimensional array. The crystal packing is stabilized by a network of non-covalent interactions. A key interaction in such salts is hydrogen bonding, particularly between the acidic C-H bonds of the pyridinium ring and the propyl group (as hydrogen bond donors) and the bromide anion (as the acceptor). These C-H···Br hydrogen bonds are crucial in defining the supramolecular architecture. mdpi.com

Table 2: Typical Interatomic Distances for Supramolecular Interactions (Note: These are typical ranges observed in similar organic salts and are for illustrative purposes.)

Interaction Type Donor-Acceptor Atoms Typical Distance (Å)
Hydrogen Bonding C-H···Br 2.8 - 3.9

The crystalline structure of this compound may exhibit dynamic behavior or undergo phase transitions as a function of temperature. These transitions involve a change in the crystal packing, molecular conformation, or the onset of molecular motion (e.g., rotation of the methyl or propyl groups). Molecular dynamics studies on model systems suggest that such transitions can be driven by changes in the balance of intermolecular forces. aps.org Techniques such as variable-temperature X-ray diffraction and differential scanning calorimetry (DSC) are employed to detect and characterize these phase changes. Understanding these dynamics is important as they can influence the material's physical properties.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Interaction Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a "fingerprint" of the molecule based on the vibrations of its chemical bonds. nih.gov These techniques are highly sensitive to the local molecular environment and are effective for studying intermolecular interactions.

The FT-IR and Raman spectra of this compound are characterized by specific bands corresponding to the vibrational modes of the pyridinium ring, the C-H bonds of the alkyl groups, and the C-N bonds. For example, the C-H stretching vibrations of the aromatic ring typically appear in the 3000-3100 cm⁻¹ region, while the aliphatic C-H stretches are found between 2850-3000 cm⁻¹. Ring breathing modes and other skeletal vibrations of the pyridinium core provide a characteristic pattern in the fingerprint region (below 1600 cm⁻¹).

The influence of cation-anion interactions, particularly the C-H···Br hydrogen bonds, can be observed as shifts in the vibrational frequencies of the involved C-H bonds. These interactions typically cause a red shift (a shift to lower frequency) and broadening of the C-H stretching bands. By comparing the spectra in the solid state to the spectra in a non-interacting solvent, the extent of these interactions can be inferred. The influence of substituents on the vibrational modes of a benzene (B151609) ring has been a subject of detailed study. sigmaaldrich.com

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
Bromide

Mass Spectrometry for Structural Confirmation and Derivatization Efficiency Assessment

Mass spectrometry is an indispensable analytical technique for the structural elucidation of novel compounds and for the quantitative assessment of chemical modifications. In the study of this compound, mass spectrometry serves a dual purpose: it confirms the molecular structure by analyzing the mass-to-charge ratio (m/z) of the intact cation and its fragments, and it can be employed to evaluate the efficiency of derivatization reactions, should the compound be chemically modified for specific applications.

The inherent charge of the 1-Propyl-4-methylpyridinium cation makes it particularly amenable to analysis by soft ionization techniques such as Electrospray Ionization (ESI). ESI allows the intact cation to be transferred from solution to the gas phase with minimal fragmentation, enabling the accurate determination of its molecular weight.

Structural Confirmation by Fragmentation Analysis

Upon introduction into the mass spectrometer, the 1-Propyl-4-methylpyridinium cation can be subjected to collision-induced dissociation (CID) in a tandem mass spectrometry (MS/MS) experiment. The resulting fragmentation pattern provides a veritable fingerprint of the molecule, allowing for unambiguous structural confirmation.

Based on studies of analogous N-alkyl-pyridinium salts, the fragmentation of the 1-Propyl-4-methylpyridinium cation is predictable and informative. The primary fragmentation pathway involves the cleavage of the N-alkyl bond. In the case of 1-Propyl-4-methylpyridinium, this would result in the loss of a neutral propene molecule and the formation of the 4-methylpyridinium cation. Further fragmentation of the pyridine (B92270) ring can also occur.

The expected major ions in the mass spectrum of this compound are detailed in the table below. The analysis is performed in positive ion mode, and as such, the bromide counter-ion is not observed.

Ion Structure m/z (calculated) Fragmentation Pathway
1-Propyl-4-methylpyridinium[C₉H₁₄N]⁺136.11Intact Cation (Parent Ion)
4-methylpyridinium[C₆H₈N]⁺94.06Loss of propene (C₃H₆)
Pyridinium[C₅H₆N]⁺80.05Loss of methyl group from 4-methylpyridinium

A detailed breakdown of the expected fragmentation pattern and the corresponding mass-to-charge ratios is presented in the following interactive data table.

Assessment of Derivatization Efficiency

While this compound is a stable salt, in certain research contexts, it might be derivatized to introduce new functionalities or to enhance its detectability for specific analytical methods. Mass spectrometry is a powerful tool for assessing the efficiency of such derivatization reactions.

The general approach involves comparing the mass spectrometric signal of the derivatized product to that of the unreacted starting material. For instance, if a derivatizing agent is used to modify the propyl chain or the pyridinium ring, a new molecular ion with a different m/z value will be formed.

The efficiency of the derivatization can be quantified by one of the following methods:

Relative Peak Intensities: By comparing the peak intensity of the derivatized product to the residual peak of the starting material in the mass spectrum of the reaction mixture, a semi-quantitative measure of conversion can be obtained.

Use of an Internal Standard: A known amount of a structurally similar but isotopically distinct compound (e.g., a deuterated analog) can be added to the reaction mixture. By comparing the peak area of the derivatized product to that of the internal standard, a more accurate quantification of the derivatization yield can be achieved.

For example, if this compound were to be derivatized with a hypothetical reagent 'X' that adds to the molecule, the efficiency of the reaction could be monitored by observing the appearance of the [C₉H₁₄NX]⁺ ion and the corresponding decrease in the signal of the [C₉H₁₄N]⁺ ion.

The following table illustrates a hypothetical scenario for assessing derivatization efficiency.

Compound m/z (hypothetical) Peak Area (Arbitrary Units) Derivatization Efficiency (%)
1-Propyl-4-methylpyridinium136.11100090%
Derivatized Product236.119000

Computational Chemistry and Molecular Simulation Approaches

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivityresearchgate.netresearchgate.net

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is employed to predict molecular geometries, vibrational frequencies, and electronic properties. For pyridinium-based ionic liquids, DFT calculations provide critical insights into their stability, reactivity, and potential applications. researchgate.net

Prediction of HOMO-LUMO Energy Gaps and Ionization Potentialsresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals. Their energy gap is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A small HOMO-LUMO gap suggests high chemical reactivity and a greater ability for charge transfer interactions to occur within the molecule. nih.gov

DFT calculations are used to determine the energies of the HOMO and LUMO. researchgate.net From these energies, several quantum chemical descriptors can be calculated, including chemical potential, hardness, softness, and the electrophilicity index. researchgate.netresearchgate.net For ionic liquids, these calculations provide a map of their relative stability towards oxidation and reduction. mdpi.com The ionization potential (approximated by the negative of the HOMO energy) and electron affinity (approximated by the negative of the LUMO energy) are key indicators of the electrochemical window of an ionic liquid. mdpi.com

In a DFT study on the related ionic liquid, pyridinium (B92312) hydrogen sulfate, a large electropositive potential was identified on the pyridinium ring, while negative potential regions were associated with the anion. researchgate.net This charge separation and the specific HOMO-LUMO energies dictate the molecule's reactive behavior.

Charge Distribution Analysis and Electrostatic Potential Mappingresearchgate.net

Electrostatic potential (ESP) maps, also known as molecular electrical potential surfaces, are three-dimensional diagrams that illustrate the charge distribution of molecules. researchgate.netyoutube.com They are invaluable for visualizing variably charged regions and predicting how molecules will interact. youtube.com In these maps, red or orange colors typically represent regions with negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue colors indicate positive potential (electron-poor), which are prone to nucleophilic attack. Green areas represent neutral regions. researchgate.netyoutube.com

For pyridinium cations, the positive charge is primarily located at the nitrogen atom of the pyridine (B92270) ring. nih.gov DFT calculations can be used to generate ESP maps that visualize this charge distribution. For instance, in studies of various pyridine derivatives, the nitrogen atom and attached hydrogen atoms show a significant positive potential (blue regions), while electron-donating or withdrawing groups modify the potential across the rest of the ring. researchgate.netresearchgate.net In the case of 1-propyl-4-methylpyridinium bromide, the quaternization of the nitrogen atom creates a stable cation where the positive charge is delocalized over the pyridinium ring, influencing its interactions with the bromide anion and surrounding molecules. nih.gov This charge distribution is crucial for understanding its role in processes like anion-π interactions and hydrogen bonding. nih.govacs.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Shells

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. mdpi.com This technique is particularly useful for understanding the dynamic behavior of ionic liquids, including ion transport, solvation structures, and conformational changes. mdpi.comnih.gov

Intermolecular Interaction Potentials and Radial Distribution Functionsresearchgate.net

MD simulations rely on force fields, which define the potential energy of a system based on the positions of its particles. These force fields include terms for bonded and non-bonded interactions, such as electrostatic forces and van der Waals forces. The accuracy of MD simulations in predicting properties like density and viscosity heavily depends on the quality of these intermolecular interaction potentials. mdpi.com However, simulations of alkylpyridinium-based ionic liquids using standard nonpolarizable force fields have sometimes shown deviations from experimental results, predicting dynamics that are significantly slower. acs.orgnih.gov

A key tool for analyzing the structure of liquids from MD simulations is the radial distribution function (RDF), g(r). The RDF describes how the density of surrounding particles varies as a function of distance from a reference particle. researchgate.net For an ionic liquid like this compound, RDFs can be calculated for various atom pairs (e.g., cation-anion, cation-cation, anion-anion) to reveal the local ordering and solvation structure. researchgate.netnih.gov For example, the position of the first peak in the cation-anion RDF indicates the most probable distance between the bromide anion and the pyridinium cation.

Conformational Landscapes and Rotational Dynamics of the Cation

The 1-propyl-4-methylpyridinium cation possesses conformational flexibility due to the rotatable single bonds in the propyl group. MD simulations can explore the conformational landscape of the cation, identifying the most stable geometries and the energy barriers between them. The orientation of the alkyl chain can influence the packing of the ions and, consequently, the physical properties of the ionic liquid. researchgate.net

Adsorption Phenomena and Surface Interactions (e.g., with Nanomaterials)researchgate.netmdpi.com

The interaction of ionic liquids with solid surfaces, particularly nanomaterials, is a burgeoning area of research with applications in catalysis, separation, and energy storage. researchgate.netmdpi.com Boron nitride (BN) nanostructures, for example, are noted for their high thermal stability, constant band gap, and large surface-to-volume ratio, making them ideal candidates for adsorption studies. researchgate.net

A DFT study on the adsorption of a structurally similar ionic liquid, 1-butyl-4-methylpyridinium bromide (BMPB), onto a B12N12 nano-cage provides significant insights. researchgate.net The study revealed that the adsorption of the ionic liquid onto the nano-cage is electrostatic in nature, with a calculated adsorption energy of -0.283 eV. researchgate.net This interaction induced a significant change in the electronic properties of the B12N12 fullerene, with its dipole moment increasing from zero to 13.64 Debye upon interaction with the ionic liquid. researchgate.net This indicates a strong sensitivity of the nano-cage to the presence of the ionic liquid, suggesting potential applications in sensor technology. researchgate.netresearchgate.net The study of such adsorption phenomena is crucial for designing new hybrid materials where the properties of both the ionic liquid and the nanomaterial are synergistically enhanced. researchgate.netrsc.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts) from First Principles

The prediction of spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts, for ionic liquids like this compound through first-principles calculations is a powerful tool for understanding their electronic structure and conformation in different environments. These computational methods, rooted in quantum mechanics, allow for the calculation of magnetic shielding tensors from which chemical shifts are derived.

Detailed research into analogous compounds, such as 1-ethyl-4-methylpyridinium bromide, has demonstrated the utility of these theoretical approaches. researchgate.net Methodologies like the Gauge-Including Atomic Orbital (GIAO) method, often employed in conjunction with Density Functional Theory (DFT) or Hartree-Fock (HF) self-consistent field theory, have proven effective in calculating ¹H and ¹³C NMR chemical shifts. researchgate.net These calculations can be performed for the molecule in the gas phase or by incorporating solvent effects using models like the Integral Equation Formalism for the Polarizable Continuum Model (IEF-PCM). researchgate.net

The accuracy of these predictions is highly dependent on the level of theory and the basis set used. For instance, studies on similar pyridinium salts have utilized basis sets such as 6-31+G(d,p) and 6-311++G(2d,p) to achieve results that correlate well with experimental data. researchgate.net The process involves the initial optimization of the molecule's geometry, followed by the calculation of absolute NMR shieldings. These are then converted to chemical shifts by referencing them to the shieldings of a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. researchgate.net

For this compound, the calculated chemical shifts would provide valuable insights into the electronic environment of each nucleus. The positive charge on the pyridinium ring significantly influences the chemical shifts of the ring protons and carbons, as well as those of the attached alkyl groups.

Below are interactive tables presenting hypothetical calculated ¹H and ¹³C NMR chemical shifts for this compound, based on the methodologies described in the literature for similar compounds. researchgate.net The values are illustrative and would be the expected output from first-principles calculations.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) - Gas Phase Predicted Chemical Shift (ppm) - Methanol
H-2, H-68.758.90
H-3, H-57.807.95
N-CH₂4.504.65
CH₂1.902.05
CH₃ (propyl)0.951.10
C-CH₃2.502.65

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm) - Gas Phase Predicted Chemical Shift (ppm) - Methanol
C-4158.0159.5
C-2, C-6144.5145.8
C-3, C-5128.0129.2
N-CH₂60.561.8
C-CH₃21.022.3
CH₂24.525.7
CH₃ (propyl)10.811.9

These predicted values can be instrumental in assigning experimental NMR spectra, confirming molecular structures, and studying the effects of solvation on the electronic properties of the ionic liquid. The correlation between calculated and experimental shifts serves as a validation of the computational model and provides a deeper understanding of the molecular system. researchgate.net

Solution Chemistry and Intermolecular Interactions

Solvation Thermodynamics and Preferential Solvation Phenomena in Binary and Ternary Systems

In mixed solvent systems, preferential solvation can occur, where one solvent component is enriched in the immediate vicinity of the solute ions compared to the bulk solvent composition. This phenomenon is driven by the specific interactions between the ions and the different solvent molecules. For pyridinium-based ionic liquids, the polarity of the solvent, its hydrogen bonding capabilities, and the size and shape of the solvent molecules all play a role in determining the extent of preferential solvation.

Solvatochromic probes are dye molecules that exhibit a shift in their UV-visible absorption or fluorescence spectra in response to the polarity of their microenvironment. These probes can be employed to investigate the microscopic polarity and preferential solvation around the ions of 1-Propyl-4-methylpyridinium bromide. Although specific studies employing solvatochromic probes with this particular ionic liquid are scarce, the principles are well-established.

By dissolving a solvatochromic probe in a solution of this compound, one can gain insights into the local environment experienced by the probe. The shift in the probe's spectrum can be correlated with empirical polarity scales, providing a measure of the effective polarity of the solution in the immediate vicinity of the ionic liquid's cation and anion. This technique is particularly useful for understanding how the ionic liquid structures the surrounding solvent molecules.

The thermodynamic parameters of solvation, such as the Gibbs free energy (ΔG_solv), enthalpy (ΔH_solv), and entropy (ΔS_solv) of solvation, quantify the energetic changes associated with dissolving a solute in a solvent. For this compound, these parameters would describe the transfer of the individual ions from the gas phase or the crystalline state into the solvent.

While specific experimental values for this compound are not readily found in the literature, these parameters can be determined experimentally through techniques like calorimetry and solubility measurements at different temperatures. Theoretical calculations using computational models can also provide estimates of these values. For homologous series of 1-alkyl-4-methylpyridinium bromides, it is generally expected that the enthalpy and entropy of solvation will vary with the length of the alkyl chain due to differences in van der Waals interactions and the disruption of solvent structure.

To illustrate the type of data involved, the following table presents thermodynamic parameters of dissolution for a related compound, 1-hexyl-4-methylpyridinium bromide, in water.

Illustrative Data for an Analogous Compound: Thermodynamic Parameters of Dissolution for 1-Hexyl-4-methylpyridinium Bromide in Water

Thermodynamic Parameter Value
Gibbs Free Energy of Dissolution (ΔG_diss) Data not available
Enthalpy of Dissolution (ΔH_diss) Data not available
Entropy of Dissolution (ΔS_diss) Data not available

Association and Aggregation Phenomena in Aqueous and Organic Media

In solution, particularly in aqueous media, amphiphilic molecules like certain pyridinium (B92312) salts can self-assemble into aggregates such as micelles. This behavior is driven by the hydrophobic effect, where the nonpolar alkyl chains seek to minimize their contact with water molecules.

Pyridinium salts with sufficiently long alkyl chains are known to act as cationic surfactants and form micelles in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC). The propyl chain of this compound is relatively short, and therefore, its tendency to form micelles in aqueous solution is expected to be weak or non-existent under normal conditions. Typically, a longer alkyl chain (e.g., C8 or longer) is required for significant micellization.

For longer-chain alkylpyridinium bromides, the CMC decreases as the length of the alkyl chain increases due to the enhanced hydrophobic interactions. The aggregation process is also influenced by factors such as temperature, ionic strength, and the presence of additives.

The following table provides illustrative CMC values for some longer-chain 1-alkylpyridinium bromides to demonstrate the influence of the alkyl chain length.

Illustrative Data for Analogous Compounds: Critical Micelle Concentration (CMC) of 1-Alkylpyridinium Bromides in Water at 25°C

Compound Alkyl Chain Length CMC (mmol/L)
1-Octylpyridinium Bromide 8 Data not available
1-Decylpyridinium Bromide 10 Data not available
1-Dodecylpyridinium Bromide 12 Data not available
1-Tetradecylpyridinium Bromide 14 Data not available
1-Hexadecylpyridinium Bromide 16 Data not available

Note: While the general trend of decreasing CMC with increasing alkyl chain length is well-established for this class of compounds, specific and consistent tabulated values from the searched sources are not available for this illustrative table.

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate guest molecules, including ionic liquids, to form inclusion complexes. This encapsulation can alter the physicochemical properties of the guest molecule.

The formation of an inclusion complex between this compound and a cyclodextrin (B1172386) would involve the insertion of the propyl group and potentially part of the pyridinium ring into the cyclodextrin cavity. The stability of such a complex is determined by the size and shape compatibility between the host and guest, as well as by van der Waals and hydrophobic interactions.

The following table illustrates the type of data obtained from such studies, showing stability constants for the inclusion of a different guest molecule with various cyclodextrins.

Illustrative Data: Stability Constants (K) for the Inclusion of a Guest Molecule with Different Cyclodextrins

Guest Molecule Cyclodextrin Stability Constant (K) [M⁻¹]
Generic Guest A α-Cyclodextrin Illustrative Value 1
Generic Guest A β-Cyclodextrin Illustrative Value 2
Generic Guest A γ-Cyclodextrin Illustrative Value 3

Note: This table is for illustrative purposes only to show the nature of stability constant data. Specific data for this compound is not available in the searched literature.

Interionic Interactions and Ion-Pairing Mechanisms in Solution

In solution, the ions of this compound are not entirely independent entities. They can interact with each other to form ion pairs, which can be classified as contact ion pairs (CIPs), solvent-shared ion pairs (SSIPs), or solvent-separated ion pairs (2SIPs), depending on the extent of solvent intrusion between the cation and anion.

The degree of ion pairing is influenced by the dielectric constant of the solvent, the nature of the ions, and the temperature. In solvents with low dielectric constants, ion pairing is more pronounced. The formation of ion pairs can significantly affect the conductivity, viscosity, and reactivity of the ionic liquid solution.

For this compound, the interactions between the pyridinium cation and the bromide anion would be primarily electrostatic. Hydrogen bonding between the bromide anion and the protons on the pyridinium ring, particularly those in the ortho positions to the nitrogen atom, can also contribute to the stability of the ion pair. Spectroscopic techniques such as NMR and vibrational spectroscopy (FTIR, Raman) are powerful tools for studying these interionic interactions and elucidating the nature of ion pairing in solution. While specific studies on this compound are limited, research on similar pyridinium halides has provided valuable insights into these mechanisms.

Applications in Green Chemistry and Sustainable Processes

Role as Alternative Solvents in Organic Synthesis and Catalysis

Ionic liquids, including 1-propyl-4-methylpyridinium bromide, are recognized as potential green alternatives to conventional volatile organic compounds (VOCs) as solvents in chemical reactions and catalytic processes. nih.govunibo.it Their non-volatile nature significantly reduces air pollution and workplace exposure risks associated with traditional solvents. The use of ionic liquids can lead to cleaner reaction profiles and easier product separation.

Reaction Rate Enhancement and Selectivity Modulation in Ionic Liquid Media

The highly polar and structured environment provided by ionic liquids like this compound can influence the kinetics and selectivity of organic reactions. While specific studies detailing reaction rate enhancement and selectivity modulation for this compound are not extensively documented in the provided search results, the general principles for pyridinium-based ionic liquids suggest that their unique solvent-solute interactions can stabilize transition states and intermediates, thereby accelerating reaction rates. Furthermore, the tailored structure of the cation and anion can create specific microenvironments that favor the formation of a desired product isomer, thus enhancing selectivity.

Integration into Polymer-Based Materials for Enhanced Functionality

The incorporation of pyridinium (B92312) ionic liquids, such as this compound, into polymer structures can yield advanced materials with tailored properties for a range of applications. These materials can take the form of polymer composites or poly(ionic liquid)s.

Polymer Composites and Membranes Utilizing Pyridinium Ionic Liquids

Polymer/ionic liquid composite membranes are a promising area of materials science, with applications in gas separation and as electrolytes in electrochemical devices. mdpi.comnih.govnih.govmdpi.com These membranes are typically fabricated by impregnating a porous polymer support with an ionic liquid. nih.govmdpi.com The resulting composite material combines the mechanical stability of the polymer with the unique functional properties of the ionic liquid, such as high ionic conductivity and specific gas solubility. mdpi.comresearchgate.net

For example, composite membranes made from polyimides and imidazolium-based protic ionic liquids have been investigated for use in high-temperature proton exchange membrane fuel cells, demonstrating high proton conductivity at elevated temperatures. nih.gov Pyridinium-based poly(ionic liquid)s have also been used to create membranes for CO2 separation, a critical technology for carbon capture. mdpi.com The incorporation of free ionic liquids into these polymer membranes can significantly enhance gas permeability. mdpi.com

The performance of these composite membranes is influenced by the chemical structure of the ionic liquid and the nature of the polymer matrix. The choice of cation, such as the 1-propyl-4-methylpyridinium cation, can affect the thermal stability and electrochemical properties of the final material.

Poly(ionic liquid) Synthesis and Performance in Targeted Applications

Poly(ionic liquid)s (PILs) are a class of polymers where an ionic liquid moiety is covalently attached to the polymer backbone. rsc.org This design imparts the properties of the ionic liquid to a solid material, offering better stability and processability compared to supported ionic liquid membranes. mdpi.com PILs can be synthesized through the polymerization of ionic liquid monomers. rsc.orgnih.gov For instance, vinyl-substituted pyridinium bromides can undergo polymerization to form poly(vinyl pyridinium) bromide PILs. nih.gov

These materials have shown potential in various green applications. rsc.org For example, PIL-augmented membranes have been developed for the fractionation of dyes and sugars in aqueous solutions. nih.gov The synthesis of PILs can be achieved through various methods, including one-pot synthesis where the quaternization of the pyridine (B92270) moiety and polymerization occur simultaneously. nih.gov

The properties of PILs, such as their thermal stability and ionic conductivity, are dependent on the structure of the repeating ionic liquid unit and the counter-anion. mdpi.com For instance, research has shown that the thermal stability of pyridinium-based PILs can be influenced by the type of counter-anion, with those containing the bis(trifluoromethylsulfonyl)imide (TFSI) anion exhibiting higher thermal stability than those with a bromide anion. mdpi.com

Below is a table summarizing the types of polymer-based materials incorporating pyridinium ionic liquids and their applications.

Material TypePolymer Matrix/MonomerIonic Liquid TypeApplicationReference
Composite MembranePolyimide (Matrimid®)Imidazolium-based protic ionic liquidsHigh-temperature proton exchange membrane fuel cells nih.gov
Composite MembranePyridinium-based PILsFree ionic liquidCO2 separation mdpi.com
Poly(ionic liquid) MembranePoly(2-vinyl pyridinium) bromide-Dye and sugar fractionation nih.gov
Poly(ionic liquid) MembranePoly(4-vinyl pyridinium) bromide-Dye and sugar fractionation nih.gov

Electrochemical Applications and Energy Conversion

Separation Technologies and Analytical Methodologies

Liquid-Liquid Extraction Processes for Environmental Remediation and Resource Recovery

The unique properties of ionic liquids, such as their negligible vapor pressure, thermal stability, and tunable solvency, make them attractive alternatives to volatile organic compounds in liquid-liquid extraction processes. While specific studies on 1-Propyl-4-methylpyridinium bromide are limited, research on analogous pyridinium-based ionic liquids demonstrates their potential for environmental remediation and resource recovery.

For instance, studies on 1-octyl-4-methylpyridinium based ionic liquids have shown their effectiveness in the extraction of heavy metal ions from aqueous solutions. These ionic liquids can act as both the solvent and the extractant, complexing with metal ions and transferring them from the aqueous phase to the ionic liquid phase. The efficiency of extraction is influenced by factors such as the alkyl chain length on the pyridinium (B92312) cation and the nature of the anion.

The general mechanism involves the partitioning of the metal complex, formed between the metal ion and the ionic liquid or a chelating agent dissolved in the ionic liquid, into the hydrophobic ionic liquid phase. This allows for the selective removal of pollutants from wastewater or the recovery of valuable metals from industrial process streams.

Gas Separation Membranes and Sorption Processes (e.g., CO2/CH4)

The separation of carbon dioxide (CO2) from other gases like methane (B114726) (CH4) is a critical process in natural gas purification and for mitigating greenhouse gas emissions. Ionic liquids have been extensively studied for their potential in CO2 capture due to their favorable solubility and selectivity for CO2.

Research into pyridinium-based ionic liquids has indicated their promise for CO2 separation. The interaction between the CO2 molecule and the anion of the ionic liquid is a key factor in the absorption process. While specific experimental data on the CO2/CH4 separation performance of this compound is not widely published, predictive studies based on computational models have been conducted on a range of pyridinium-based ionic liquids to estimate their CO2 solubility.

Chromatographic Applications and Stationary Phase Development

In the field of chromatography, ionic liquids are being explored as novel stationary phases that offer unique selectivity compared to traditional materials. The polarity and interaction capabilities of pyridinium-based ionic liquids make them suitable for the separation of a wide range of analytes.

Research has specifically mentioned 4-methyl-N-propylpyridinium-based ionic liquids in the context of their use as stationary phases in gas chromatography (GC). These stationary phases can exhibit a dual nature, capable of interacting with analytes through various mechanisms including dipole-dipole, hydrogen bonding, and π-π interactions, leading to unique retention behaviors.

In high-performance liquid chromatography (HPLC), a novel stationary phase based on a pyridinium bromide surface-confined ionic liquid (SCIL) has been developed and characterized. This stationary phase was synthesized by immobilizing the pyridinium bromide moiety onto a silica (B1680970) support. The retention mechanism on this phase was found to be distinct and could be tailored by altering the mobile phase composition. Such stationary phases show potential for the separation of polar and aromatic compounds under normal-phase conditions.

The development of these pyridinium-based stationary phases highlights the versatility of this class of ionic liquids in creating new tools for analytical separations.

Derivatization Agents for Mass Spectrometry-Based Proteomics and Peptide Analysis

In mass spectrometry-based proteomics, derivatization of peptides can significantly enhance their detection sensitivity and improve the reliability of protein identification. Pyridinium-based reagents have emerged as effective tools for this purpose.

A notable example is the development of novel pyridinium-based tags for the derivatization of thiol-containing peptides. One such tag, 1-[3-[(2-iodo-1-oxoethyl)amino]propyl]-4-propylpyridinium bromide (IPP), is a close structural analog of this compound. This reagent reacts with the thiol group of cysteine residues in peptides. The permanent positive charge of the pyridinium moiety improves the ionization efficiency of the derivatized peptides in both matrix-assisted laser desorption/ionization (MALDI) and electrospray ionization (ESI) mass spectrometry. This leads to stronger signals and increased sequence coverage in peptide mass fingerprinting and tandem mass spectrometry experiments, ultimately improving the confidence of protein identification.

Studies have shown that derivatization with such tags can lead to a significant increase in the identification efficiency of thiol-containing peptides, which are often challenging to detect. The synthesis of these tags involves the reaction of the corresponding pyridine (B92270) derivative with a linker molecule containing a reactive group for peptide conjugation.

Additionally, pyridinium-based ionic liquids have been used as matrices in MALDI-MS for peptide analysis. These ionic liquid matrices can reduce sample-to-sample variability and suppress the formation of alkali adducts, leading to cleaner mass spectra and more reliable protein identification.

Derivatization TagTarget Functional GroupBenefit in Mass Spectrometry
1-[3-[(2-iodo-1-oxoethyl)amino]propyl]-4-propylpyridinium bromide (IPP)Thiol (Cysteine)Improved ionization efficiency, increased signal intensity, enhanced peptide identification.

Chemical Sensing and Detection Platforms

The development of chemical sensors for the detection of various analytes is a field where the unique properties of ionic liquids can be harnessed. While direct applications of this compound in chemical sensing are not extensively documented, research on its close analog, 1-Butyl-4-methylpyridinium bromide, provides insights into the potential of this class of compounds.

Studies have explored the use of 1-Butyl-4-methylpyridinium bromide in the development of electrochemical sensors. Its ionic conductivity and ability to dissolve a wide range of analytes make it a suitable component of the sensing medium. For instance, its interaction with nano-cages has been investigated, showing that the presence of the ionic liquid can significantly alter the electronic properties of the nanomaterial, a principle that can be exploited for sensor development.

The pyridinium ring can also participate in specific interactions, such as π-π stacking with aromatic analytes, which can be the basis for selective recognition in a sensor. The design of such sensors would involve immobilizing the pyridinium ionic liquid onto a transducer surface, where the interaction with the target analyte would generate a measurable signal, such as a change in electrical current, potential, or optical properties. The specific properties of this compound, such as its viscosity and polarity, would influence the sensor's response time and sensitivity.

Structure Function Relationships and Molecular Design Principles

Influence of Alkyl Chain Length and Methyl Substitution on Functional Properties

The identity of the substituent groups on the pyridinium (B92312) cation, specifically the length of the N-alkyl chain and the position of methyl substitution on the ring, exerts a profound influence on the material's properties.

The length of the alkyl chain attached to the nitrogen atom is a key determinant of the physicochemical properties of pyridinium-based ionic liquids. researchgate.netlongdom.org Generally, as the alkyl chain length increases, properties such as viscosity and hydrophobicity tend to increase. longdom.orgosti.gov Conversely, the density of the ionic liquid often decreases with a longer alkyl chain. researchgate.net In the case of 1-Propyl-4-methylpyridinium bromide, the propyl group contributes to a specific balance of these properties. Shorter chains, like propyl, can lead to lower viscosity and higher density compared to their longer-chain (e.g., octyl or decyl) counterparts. researchgate.netresearchgate.net This variation is attributed to the changing nature and extent of intermolecular interactions and the efficiency of ion packing. researchgate.net

Table 1: Comparison of Melting Points for Selected N-Alkyl-4-methylpyridinium Bromides

Compound NameAlkyl ChainMelting Point (°C)CAS Number
This compoundPropyl7870850-58-7
1-Butyl-4-methylpyridinium bromideButyl135 - 13965350-59-6

Data sourced from IoLiTec and Tokyo Chemical Industry. iolitec.detcichemicals.com

Anion Effects on Physicochemical and Performance Characteristics

The choice of anion is a critical factor that profoundly shapes the physicochemical properties and performance of an ionic liquid. longdom.org In this compound, the bromide anion (Br⁻) plays a defining role. The nature of the anion influences properties such as melting point, viscosity, thermal stability, and solubility. researchgate.netlongdom.org

The interaction between the pyridinium cation and the anion is a key determinant of the ionic liquid's behavior. nih.gov Bromide is considered a more basic and strongly coordinating anion compared to larger, more charge-diffuse anions like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) or hexafluorophosphate (B91526) ([PF₆]⁻). researchgate.netosti.gov This strong coordination can lead to higher melting points and viscosities. The strength of the cation-anion interaction, often mediated by hydrogen bonding, can be observed through spectroscopic methods. nih.gov For instance, the charge-transfer from a basic anion like bromide to the cation is significant and can be shielded or modulated by substitutions on the cation, such as methylation. osti.gov

Studies comparing different anions for the same pyridinium cation reveal distinct trends. For a given cation, switching the anion from a halide like bromide to a less coordinating anion like tetrafluoroborate (B81430) ([BF₄]⁻) can significantly alter the resulting properties. nih.gov For example, the thermal stability of an ionic liquid often increases with less coordinating anions. osti.gov The anion's size and shape also impact the packing efficiency of the ions in the liquid and solid states, which directly affects properties like density and melting temperature. nih.gov Research on 1-butyl-3-methylimidazolium-based ionic liquids with [PF₆]⁻, [AsF₆]⁻, and [SbF₆]⁻ anions showed that viscosity decreased with the heavier, larger anion, a trend attributed to weaker interionic interactions. acs.org

Table 2: Physicochemical Data for 1-Butyl-4-methylpyridinium Cation with Different Anions

Compound NameAnionMolecular FormulaMolecular Weight (g/mol)CAS Number
1-Butyl-4-methylpyridinium bromideBromide (Br⁻)C₁₀H₁₆BrN230.1465350-59-6
1-Butyl-4-methylpyridinium tetrafluoroborateTetrafluoroborate (BF₄⁻)C₁₀H₁₆BF₄N237.05343952-33-0

Data sourced from PubChem. nih.govnih.gov

Rational Design of Pyridinium Cations for Tailored Application Profiles

The inherent tunability of ionic liquids is one of their most compelling features, and this is particularly true for pyridinium-based systems. longdom.org The rational design of pyridinium cations allows for the creation of compounds with specific properties tailored for diverse applications, ranging from catalysis and electrochemistry to materials science. longdom.orgrsc.org

The design process involves the strategic modification of the pyridinium cation's structure. Key design elements include:

Alkyl Chain Modification : As discussed, varying the length and branching of the N-alkyl chain can adjust hydrophobicity, viscosity, and density. longdom.org For instance, incorporating ester functionalities into the side chain has been explored to design biodegradable pyridinium ionic liquids. rsc.org

Ring Functionalization : Introducing functional groups onto the pyridine (B92270) ring can impart specific chemical reactivity or enhance certain properties. This allows for the creation of task-specific ionic liquids. For example, a maleate-derived blocking group has been used to achieve controlled C-4 alkylation of pyridines through Minisci-type reactions, providing a gateway to valuable building blocks. nih.gov

This molecular-level engineering enables the optimization of pyridinium ionic liquids for specific tasks. In catalysis, the ionic liquid can act as a recyclable solvent and, in some cases, as the catalyst itself, with its properties tuned to enhance reaction rates and selectivity. longdom.orgresearchgate.net For electrochemical applications like batteries and supercapacitors, the cation structure is modified to maximize ionic conductivity and widen the electrochemical stability window. longdom.org The development of pyridinium salts with specific biological activities, such as antimicrobial or herbicidal properties, is another area where rational design is crucial, balancing efficacy with environmental considerations. rsc.orgresearchgate.net

Isomerization Studies and Stereochemical Control

The potential for isomerization and the ability to exert stereochemical control are advanced aspects of molecular design that can unlock new functionalities and applications for pyridinium compounds.

Isomerization in pyridinium systems can refer to several phenomena, including the geometric isomerization of substituents. A notable study reported a method for the photoisomerization of trans-1-propyl-4-(4'-dimethylamino)styryl pyridinium bromide to its cis isomer. researchgate.net This transformation was carried out in water in the presence of silver oxide, with the resulting cis compound identified by spectral methods. researchgate.net While this specific compound contains a styryl group, the study demonstrates that the propyl-pyridinium moiety can be part of a larger, photoresponsive system, highlighting a potential pathway for creating switchable materials based on related structures.

Stereochemical control in the synthesis of pyridinium cations is less commonly reported but represents a significant area for development. Achieving such control would typically involve using chiral starting materials or employing stereoselective synthesis methods. For example, if the alkyl chain or another substituent on the pyridinium ring contained a stereocenter, it would be crucial to control its configuration during synthesis to produce an enantiomerically pure ionic liquid. This could be achieved by starting with a chiral alkyl halide or by using asymmetric catalytic methods. The development of chiral ionic liquids is an active area of research, as these materials can be used as chiral solvents or catalysts for asymmetric synthesis, a critical process in the pharmaceutical industry.

Future Research Directions and Emerging Applications

Integration with Nanomaterials and Hybrid Systems

The synergy between ionic liquids and nanomaterials is a burgeoning field of research, promising the development of hybrid systems with enhanced and novel functionalities. For 1-Propyl-4-methylpyridinium bromide, future research is anticipated to focus on its role as a stabilizing agent, a surface modifier, or an electrolyte component in conjunction with various nanomaterials.

One of the most promising areas is in energy storage. A patent has identified this compound as a potential electrolyte component in sodium secondary batteries, where nanomaterials like carbon nanotubes are often used to improve electrode conductivity and performance. google.com The ionic liquid can facilitate ion transport at the electrode-electrolyte interface, and its interaction with the nanostructured carbon surface is critical for device efficiency and stability.

Furthermore, computational studies using Density Functional Theory (DFT) have already begun to explore the adsorption properties of this compound on nanomaterial surfaces. smolecule.com These theoretical investigations provide fundamental insights into the electrostatic interactions that govern the formation of these hybrid systems. smolecule.com Future experimental work is expected to validate these models and explore the creation of functional composites for applications ranging from catalysis to sensing.

Table 1: Potential Nanomaterial Integration with this compound

NanomaterialPotential ApplicationRole of this compound
Carbon Nanotubes (CNTs)Battery Electrodes, CompositesElectrolyte component, Dispersion agent
GrapheneSensors, SupercapacitorsSurface modifier, Electrolyte
Metal Nanoparticles (e.g., Au, Ag)Catalysis, Antimicrobial coatingsStabilizing agent, Reaction medium
Silica (B1680970) NanoparticlesDrug Delivery, Catalyst SupportSurface functionalization agent, Carrier

Advanced Spectroscopic Techniques for In-Situ Monitoring

Understanding the behavior of this compound within a dynamic system is crucial for optimizing its performance. Advanced spectroscopic techniques are poised to offer unprecedented insights through in-situ and real-time monitoring of processes where this ionic liquid is a key component.

Future research could employ techniques such as Raman and Fourier-transform infrared (FTIR) spectroscopy to monitor chemical reactions occurring within the ionic liquid medium. For instance, in organic synthesis or the development of sensors, these methods can track the formation of products and intermediates in real time. A doctoral thesis has noted the synthesis of this compound in the context of developing colorimetric sensors, a field where in-situ monitoring of chromophore formation is essential for understanding the sensing mechanism. cardiff.ac.uk

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly solid-state NMR, could be instrumental in probing the interactions between the ionic liquid and solid surfaces, such as in the previously mentioned nanomaterial-based battery systems. This would allow researchers to observe the mobility and structural changes of the pyridinium (B92312) cation and bromide anion at the interface during electrochemical cycling, providing critical data for improving battery longevity and performance.

Table 2: Spectroscopic Techniques for In-Situ Analysis

Spectroscopic TechniqueResearch FocusPotential Insights
Raman SpectroscopyReaction kinetics, Phase transitionsReal-time monitoring of covalent bond changes
FTIR SpectroscopySolvation dynamics, Contaminant detectionTracking functional group transformations
NMR SpectroscopyIon mobility, Interfacial dynamicsCharacterizing ion-nanomaterial interactions
UV-Vis SpectroscopyColorimetric sensing, Aggregation studiesMonitoring changes in electronic transitions

Multi-Scale Computational Modeling for Predictive Performance

To accelerate the design and deployment of technologies incorporating this compound, predictive computational modeling is indispensable. While initial Density Functional Theory (DFT) studies have provided a quantum mechanical view of its interaction with nanomaterials, a multi-scale approach is a critical future direction. smolecule.com

Multi-scale modeling bridges the gap between atomic-level interactions and macroscopic properties. This involves combining high-accuracy quantum mechanics (QM) methods, like DFT, with large-scale classical molecular dynamics (MD) simulations. The QM calculations can parameterize force fields used in MD simulations, which can then model bulk behavior and transport properties (e.g., viscosity, conductivity) over longer time and length scales.

This predictive framework would enable the virtual screening of performance in various applications. For example, simulations could predict how changes in the alkyl chain of the pyridinium cation might affect the efficiency of a separation process or the stability of an electrochemical cell. This "digital twin" approach saves significant experimental time and resources, allowing researchers to focus on the most promising material combinations and operating conditions.

Table 3: Multi-Scale Modeling Hierarchy

Modeling ScaleComputational MethodInvestigated Properties
Quantum MechanicalDensity Functional Theory (DFT)Electronic structure, Reaction barriers, Adsorption energies
AtomisticMolecular Dynamics (MD)Transport properties (viscosity, conductivity), Solvation structure
Coarse-GrainedCoarse-Grained MDMesoscale morphology, Phase behavior of mixtures
ContinuumFinite Element Analysis (FEA)Device-level performance, Heat and mass transport

Novel Applications in Sustainable Engineering and Bio-Related Fields

The unique properties of this compound open up possibilities for its use in green technologies and biomedical applications. Its character as an ionic liquid makes it a potential alternative to volatile organic solvents, contributing to more sustainable chemical processes.

In sustainable engineering, this compound could be investigated for applications such as biomass processing, where ionic liquids are used to dissolve cellulose (B213188) for biofuel production. Its thermal stability and tunable solvency are advantageous for such processes. Another potential application is in gas capture, particularly for CO2, where specific ionic liquids have shown promise in selectively absorbing greenhouse gases from industrial flue streams.

In bio-related fields, research indicates that this compound may possess biological activity. smolecule.com Studies have suggested its potential for antimicrobial and anticancer applications, as well as for use as an anti-cholinesterase inhibitor, which could be relevant for neurodegenerative disease research. smolecule.com Its ability to interact with biological molecules also makes it a candidate for use in gene delivery systems. smolecule.com These emerging areas require significant further research to validate efficacy and understand the mechanisms of action.

Table 4: Emerging Sustainable and Bio-Related Applications

FieldSpecific ApplicationRationale for Use
Sustainable EngineeringBiomass DissolutionPotential to dissolve cellulose for biofuel production
CO2 CaptureTunable properties for selective gas absorption
Metal RecoveryUse as an extraction agent for valuable metals from waste streams
Bio-Related FieldsAntimicrobial AgentPotential to disrupt microbial cell membranes or processes
Anticancer TherapyInvestigated for potential cytotoxic effects on cancer cells
Gene DeliveryAbility to form complexes with and transport genetic material
Enzyme StabilizationProviding a non-aqueous, stabilizing environment for biocatalysis

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-propyl-4-methylpyridinium bromide, and how can reaction conditions be optimized for high purity?

  • Methodological Answer : The compound is synthesized via quaternization of 4-methylpyridine with 1-bromopropane. Key steps include refluxing in a polar aprotic solvent (e.g., acetonitrile) under nitrogen to prevent oxidation. Optimize stoichiometry (1:1.2 molar ratio of pyridine to alkylating agent) and temperature (60–80°C) to minimize by-products. Purification involves recrystallization from ethanol or acetone. Confirm purity via 1^1H/13^13C NMR (e.g., methyl protons at δ ~2.5 ppm, pyridinium protons δ ~8.5–9.5 ppm) and elemental analysis (C, H, N within ±0.3% theoretical values). Capillary electrophoresis with UV detection at 214 nm can quantify residual bromide ions .

Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the pyridinium ring structure and alkyl chain integration.
  • FTIR : Peaks at 1630–1650 cm1^{-1} (C=N stretching) and 600–800 cm1^{-1} (C-Br vibration) validate functional groups.
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal structure determination, resolving bond lengths and angles .
  • Elemental Analysis : Verify stoichiometry (C9_9H14_{14}BrN) with combustion analysis.
  • Capillary Electrophoresis : Quantify bromide content using a borate buffer (pH 9.2) and direct UV detection at 200 nm .

Advanced Research Questions

Q. How does the bromide anion in this compound influence its solvent properties in transition metal catalysis?

  • Methodological Answer : The bromide anion affects polarity, hydrogen-bonding capacity, and Lewis acidity. To assess its role:

  • Compare catalytic efficiency with analogous ionic liquids (e.g., BF4_4^-, PF6_6^- salts) in reactions like Heck coupling or hydrogenation.
  • Measure Kamlet-Taft parameters (α, β, π*) to quantify solvent polarity and hydrogen-bond donor/acceptor strength.
  • Use cyclic voltammetry to evaluate electrochemical stability windows (typically 2.5–4.0 V for pyridinium salts). Note that bromide may coordinate to metal catalysts, altering turnover frequency—monitor via in situ FTIR or UV-vis spectroscopy .

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points) of this compound across studies?

  • Methodological Answer : Discrepancies often arise from impurities or differing characterization protocols. To address:

  • Purity Assessment : Use DSC (heating rate 10°C/min) for melting point determination, coupled with TGA to detect volatile impurities.
  • Standardized Synthesis : Adopt IUPAC-recommended procedures for ionic liquid synthesis, ensuring anhydrous conditions and inert atmospheres.
  • Cross-Validation : Compare results across multiple techniques (e.g., NMR, HPLC-MS) and labs. For example, a reported melting point of 73°C in should align with DSC data under controlled conditions .

Q. What experimental strategies can be employed to study the electrochemical stability of this compound in energy storage applications?

  • Methodological Answer :

  • Cyclic Voltammetry : Use a three-electrode cell (glassy carbon working electrode, Pt counter, Ag/AgCl reference) in anhydrous acetonitrile to determine redox stability.
  • Impedance Spectroscopy : Measure ionic conductivity (σ) via Nyquist plots at 25–100°C, using the compound as an electrolyte in symmetric cells.
  • Accelerated Aging Tests : Expose the compound to elevated temperatures (60–80°C) and humidity (50–80% RH) for 500+ hours, monitoring degradation via NMR and ion chromatography .

Q. How can computational modeling complement experimental studies on this compound’s interactions with biomolecules?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use force fields (e.g., OPLS-AA) to model interactions with proteins or DNA, focusing on cation-π and hydrophobic effects.
  • Docking Studies : Employ AutoDock Vina to predict binding affinities with enzymes like acetylcholinesterase, validating results via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
  • QM/MM Calculations : Analyze charge transfer mechanisms at the quantum level using Gaussian 16 with B3LYP/6-31G* basis sets .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the hygroscopicity of this compound?

  • Methodological Answer :

  • Controlled Humidity Studies : Use dynamic vapor sorption (DVS) to measure water uptake at 25°C and 0–90% RH. Compare with literature data.
  • Karl Fischer Titration : Quantify trace moisture in samples stored under argon vs. ambient conditions.
  • Crystallographic Analysis : Determine if hydration forms (e.g., monohydrate) exist via X-ray diffraction, which may explain discrepancies in hygroscopicity .

Q. What methodologies can reconcile differences in catalytic performance data for this compound across studies?

  • Methodological Answer :

  • Standardized Catalytic Tests : Use benchmark reactions (e.g., Suzuki-Miyaura coupling) under identical conditions (solvent, temperature, substrate ratio).
  • In Situ Monitoring : Track reaction progress via GC-MS or 1^1H NMR to identify intermediates or by-products.
  • Surface Analysis : Perform XPS or SEM-EDS on recovered catalysts to detect bromide leaching or surface contamination .

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